

Technical Guide: Spectroscopic Analysis of 1,3-Dimethyl-2-(2-thienyl)imidazolidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethyl-2-(2-thienyl)imidazolidine

Cat. No.: B034488

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data (NMR, IR, MS) for the specific compound **1,3-Dimethyl-2-(2-thienyl)imidazolidine** could not be located in publicly available resources. The following guide provides a structural template for the presentation of such data. To illustrate the format, spectroscopic information for a related heterocyclic compound, Ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, is presented.^[1]

Introduction

This document outlines the standard spectroscopic characterization of N-heterocyclic compounds, focusing on the data presentation and experimental methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The structural elucidation of novel chemical entities is fundamental in pharmaceutical development and materials science. While specific data for **1,3-Dimethyl-2-(2-thienyl)imidazolidine** is not presented, the structured format herein serves as a comprehensive guide for the reporting and interpretation of analogous data.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for the example compound, Ethyl-6-methyl-4-phenyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Table 1: ^1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
9.21	brs	1H	NH
7.76	brs	1H	NH
7.34-7.24	m	5H	Ar-H
5.17	s	1H	CH
4.01-3.96	q	2H	OCH ₂
2.26	s	3H	CH ₃
1.11-1.07	t	3H	CH ₂ CH ₃

Solvent: DMSO-d₆, Frequency: 400 MHz^[1]Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
165.8	C=O
152.6	C=O
148.7	Ar-C
145.3	Ar-C
128.8	Ar-CH
128.5	Ar-CH
127.7	Ar-CH
126.7	Ar-CH
99.7	CH
59.6	OCH ₂
54.4	C-N
18.2	CH ₃
14.5	OCH ₂ CH ₃

Solvent: DMSO-d₆, Frequency: 100MHz[1]

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3639	-	N-H Stretch
2967	-	C-H Stretch
1896	-	C=O Stretch
1608	-	C=C Stretch (Aromatic)
1223	-	C-O Stretch

Sample Preparation: KBr Pellet[1]

Table 4: Mass Spectrometry Data

m/z	Ion
260	[M] ⁺

Ionization Method: Not Specified[1]

Experimental Protocols

The following are generalized experimental protocols typical for the acquisition of the spectroscopic data presented.

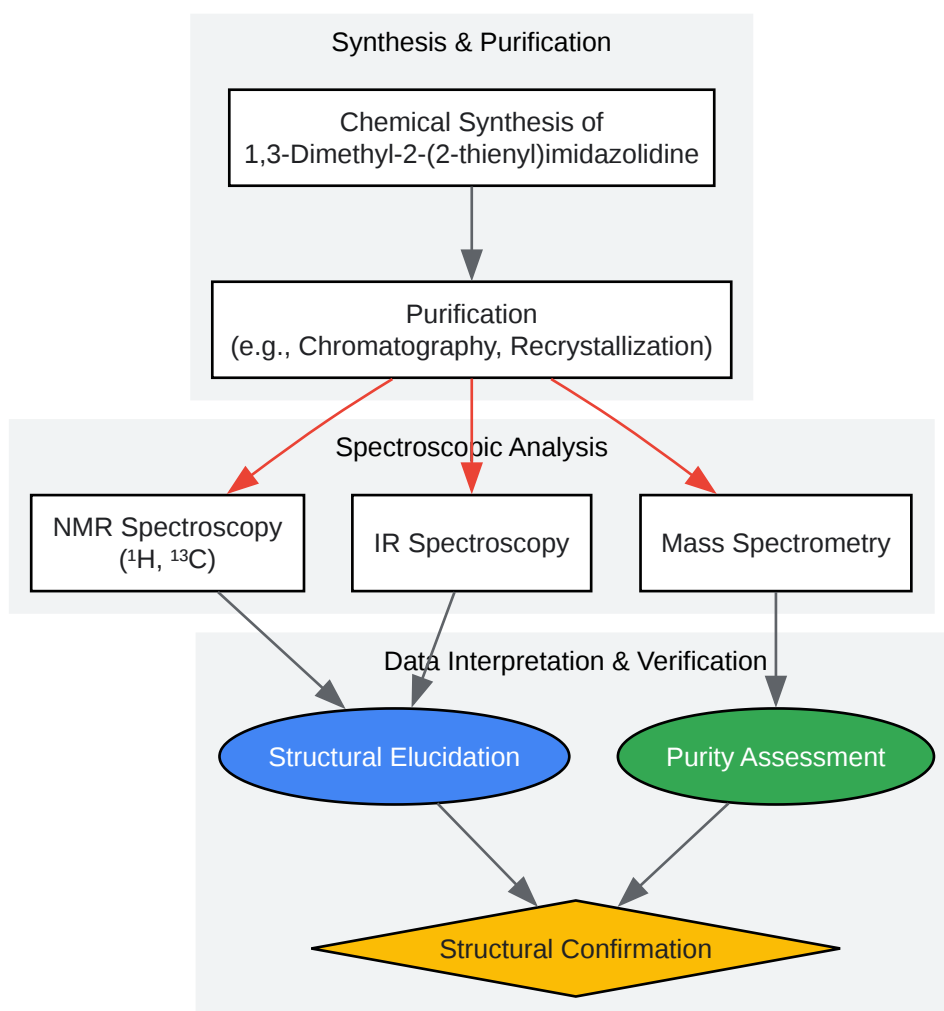
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. Samples would be dissolved in a suitable deuterated solvent, such as DMSO-d₆, and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2 Infrared (IR) Spectroscopy The IR spectrum would be recorded on an FT-IR spectrometer. For solid samples, a potassium bromide (KBr) pellet would be prepared by grinding the sample with KBr and pressing the mixture into a thin disk. The spectrum would be recorded in the range of 4000-400 cm⁻¹.

3.3 Mass Spectrometry (MS) Mass spectra would be obtained on a mass spectrometer, typically using electrospray ionization (ESI) or electron impact (EI). The sample would be introduced, and the mass-to-charge ratio (m/z) of the resulting ions would be recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.



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References

- 1. [rsc.org](https://www.rsc.org) [[rsc.org](https://www.rsc.org)]
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